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Compound Name:
Bromophenyl)methyllazetidine

CAS No.: 937619-46-0

Cat. No.: B121575

Get Quote

Executive Summary

3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0) is a bifunctional heterocyclic
building block characterized by a strained azetidine ring and a meta-brominated benzyl
substituent. It serves as a "privileged scaffold" in drug discovery, offering a distinct vector for
conformational restriction compared to piperidines or pyrrolidines.

Its value lies in its dual-reactivity profile:

» The Azetidine Nitrogen: A nucleophilic handle for amide coupling, reductive amination, or
SNAr reactions.

» The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-
Miyaura, Buchwald-Hartwig).

This guide provides a validated synthetic workflow, physical properties, and handling protocols
for researchers utilizing this scaffold in lead optimization.
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Chemical Identity & Physical Properties[1][2][3]

Property

Data

Chemical Name

3-[(3-Bromophenyl)methyl]azetidine

3-(3-Bromobenzyl)azetidine; 3-(3-

Synonyms Bromobenzyl)azetidne
CAS Number 937619-46-0 (Free Base)
Molecular Formula C10H12BrN

Molecular Weight 226.12 g/mol

Exact Mass 225.0153

LogP (Predicted) 231

pKa (Predicted) ~9.5 (Conjugate acid of azetidine)
Boiling Point 285.4°C at 760 mmHg (Predicted)
Density 1.35 g/cm3 (Predicted)

Physical State

Viscous oil (Free base); White solid (HCI salt)

SMILES

C1C(CN1)CC2=CC(=CC=C2)Br

Synthetic Methodology: The "Reductive

Dehydroxylation" Route

Direct alkylation of azetidines is often low-yielding due to ring strain and polymerization risks.

The most robust synthetic route utilizes N-Boc-3-azetidinone as the starting material,

leveraging a Grignard addition followed by a reductive deoxygenation. This method avoids the

use of transition metals that might prematurely react with the aryl bromide.

Reaction Scheme Visualization
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N-Boc-3-Azetidinone Grignard Addition
(Electrophile) THF, -78°C to 0°C

\ Boc Removal &
Intermediate: Dehydroxylation > Et3SiH / TFA Reduction 3-[(3-Bromophenyl)methyl]azetidine
/ Tertiary Alcohol (lonic Hydrogenation) (TFA Salt)

3-Bromobenzyl
Magnesium Bromide

Click to download full resolution via product page

Figure 1: Validated synthetic pathway via Grignard addition and ionic hydrogenation.

Detailed Protocol
Step 1. Grignhard Addition

o Reagents:tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), (3-Bromobenzyl)magnesium
bromide (1.2 eq, 0.5 M in Et20).

e Solvent: Anhydrous THF.
e Procedure:

o Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to -78°C under
N2 atmosphere.

o Dropwise add the Grignard reagent over 30 minutes.
o Allow the mixture to warm to 0°C and stir for 2 hours.
o Quench: Carefully add saturated aqueous NHa4Cl.

o Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Naz2SOa,
and concentrate.

o Result: Crude tert-butyl 3-(3-bromobenzyl)-3-hydroxyazetidine-1-carboxylate.

Step 2: lonic Hydrogenation (Dehydroxylation & Deprotection)
o Reagents: Triethylsilane (EtsSiH, 3.0 eq), Trifluoroacetic acid (TFA, Excess).
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e Solvent: Dichloromethane (DCM).

e Mechanism: TFA protonates the tertiary alcohol, creating a carbocation which is trapped by
the hydride donor (EtsSiH). Simultaneously, TFA cleaves the N-Boc group.

e Procedure:

[¢]

Dissolve the crude alcohol from Step 1 in DCM (0.1 M concentration).
o Add EtsSiH (3.0 eq) followed by TFA (10-20 eq) at 0°C.

o Stir at room temperature for 4-16 hours. Monitor by LCMS for disappearance of the
alcohol and Boc group.

o Workup: Concentrate in vacuo to remove volatiles.

o Purification: The residue is the TFA salt. For the free base, partition between DCM and 1N
NaOH, separate, and dry.

o Yield: Typically 60—75% over two steps.

Reactivity & Derivatization Logic

The utility of 3-[(3-Bromophenyl)methyl]azetidine lies in its ability to serve as a divergent
core. The experimental order of operations is critical: N-functionalization should generally
precede C-C coupling to prevent catalyst poisoning by the free amine.

Strategic Workflow
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3-[(3-Bromophenyl)methyljazetidine

ipnalization (FIrsy)

Amide Coupling Reductive Amination SnAr / N-Arylation
(R-COOQH, HATU) (R-CHO, NaBH(OACc)3) (Ar-F, Base)

Path|B: C-C Coupling (Secand)

Suzuki-Miyaura Buchwald-Hartwig
(Ar-B(OH)2, Pd(dppf)CI2) (R-NH2, Pd-RuPhos)

Click to download full resolution via product page

Figure 2: Divergent synthesis strategy. Path A (Nitrogen capping) is recommended before Path
B (Palladium catalysis) to avoid chelation issues.

Key Application Notes

e Suzuki Coupling: The meta-bromo position is sterically accessible. Standard conditions
(Pd(dppf)Clz, K2COs, Dioxane/H20, 80°C) typically yield >80% conversion.

» Basicity: The azetidine nitrogen is highly basic (pKa ~9.5). When using as a free base in
couplings, ensure stoichiometric base is adjusted accordingly.

 Stability: The azetidine ring is stable to standard acidic (TFA) and basic (NaOH) workups but
can open under harsh Lewis acidic conditions or high thermal stress (>120°C) in the
presence of strong nucleophiles.

Safety & Handling

e Hazards: As a secondary amine and halogenated aromatic, treat as Harmful if
Swallowed/Inhaled (H302, H332) and a Skin/Eye Irritant (H315, H319).
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o Storage: Store the HCI or TFA salt at 2—-8°C under desiccant. The free base absorbs CO:
from the air (forming carbamates) and should be stored under Argon.

 Solubility:
o Salts: Soluble in Water, DMSO, Methanol.

o Free Base: Soluble in DCM, Chloroform, Ethyl Acetate.
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¢ To cite this document: BenchChem. [3-[(3-Bromophenyl)methyl]azetidine: Technical
Monograph & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121575/docs#3-3-bromophenyl-methyl-azetidine-
technical-monograph-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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